

# Technical Guide: Physical Properties of (5-Chloropyridin-2-yl)methanamine Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                 |
|----------------|-------------------------------------------------|
| Compound Name: | (5-Chloropyridin-2-yl)methanamine hydrochloride |
| Cat. No.:      | B591745                                         |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **(5-Chloropyridin-2-yl)methanamine hydrochloride**. The information is compiled from various chemical suppliers and databases to serve as a foundational resource for its use in research and development.

## Core Physical Properties

**(5-Chloropyridin-2-yl)methanamine hydrochloride**, identified by the CAS number 871826-13-0, is a pyridinemethanamine derivative. It is essential to distinguish between the hydrochloride salt, the dihydrochloride salt, and the free base, as their physical properties will differ. This guide focuses on the hydrochloride salt, with comparative data provided where available.

## Data Presentation

The quantitative physical and chemical properties of (5-Chloropyridin-2-yl)methanamine and its hydrochloride salts are summarized in the table below. This allows for a clear comparison of the different forms of the compound.

| Property           | (5-Chloropyridin-2-yl)methanamine<br>Hydrochloride               | (5-Chloropyridin-2-yl)methanamine<br>Dihydrochloride                   | (5-Chloropyridin-2-yl)methanamine<br>(Free Base) |
|--------------------|------------------------------------------------------------------|------------------------------------------------------------------------|--------------------------------------------------|
| CAS Number         | 871826-13-0[1][2][3]                                             | 1257535-54-8                                                           | 67938-76-5[4]                                    |
| Molecular Formula  | C <sub>6</sub> H <sub>8</sub> Cl <sub>2</sub> N <sub>2</sub> [5] | C <sub>6</sub> H <sub>7</sub> N <sub>2</sub> Cl · 2[HCl][6]            | C <sub>6</sub> H <sub>7</sub> CIN <sub>2</sub>   |
| Molecular Weight   | 179.04 g/mol [5]                                                 | 215.5 g/mol [6]                                                        | 142.59 g/mol                                     |
| Appearance         | Solid                                                            | Off-white to gray solid                                                | Yellow oil[4]                                    |
| Melting Point      | Not available                                                    | Not available                                                          | Not available                                    |
| Boiling Point      | Not available                                                    | Not available                                                          | Not available                                    |
| Solubility         | Soluble in water<br>(inferred from related<br>compounds)         | Information not<br>available                                           | Information not<br>available                     |
| Storage Conditions | Store in a cool, dry,<br>and well-ventilated<br>area[5]          | Storage at -4°C (1-2<br>weeks), longer-term at<br>-20°C (1-2 years)[6] | Information not<br>available                     |

Note: Specific experimental values for melting point, boiling point, and solubility of **(5-Chloropyridin-2-yl)methanamine hydrochloride** are not consistently reported in publicly available sources. A related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, is reported to be soluble in water and DMSO.[7]

## Experimental Protocols

Detailed experimental protocols for determining the key physical properties of chemical compounds like **(5-Chloropyridin-2-yl)methanamine hydrochloride** are provided below. These are generalized methods standard in organic chemistry laboratories.

### Determination of Melting Point (Capillary Method)

The melting point of a solid compound is a crucial indicator of its purity.[8] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[8][9]

**Apparatus:**

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)[9][10]
- Mortar and pestle
- Spatula

**Procedure:**

- Sample Preparation: Ensure the sample is completely dry and in a fine, powdered form.[8] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Pack the dry powder into the open end of a capillary tube to a depth of about 1-2 mm.[11] The sample can be compacted by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[9]
- Measurement:
  - Place the loaded capillary tube into the heating block of the melting point apparatus.
  - If the approximate melting point is unknown, perform a rapid heating run (10-20°C per minute) to get an estimated range.[9]
  - For an accurate measurement, start with the apparatus at a temperature about 15-20°C below the estimated melting point.
  - Set the heating rate to a slow ramp of about 1-2°C per minute.
- Observation and Recording:
  - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
  - Record the temperature at which the last solid crystal melts (the end of the melting range). [10]

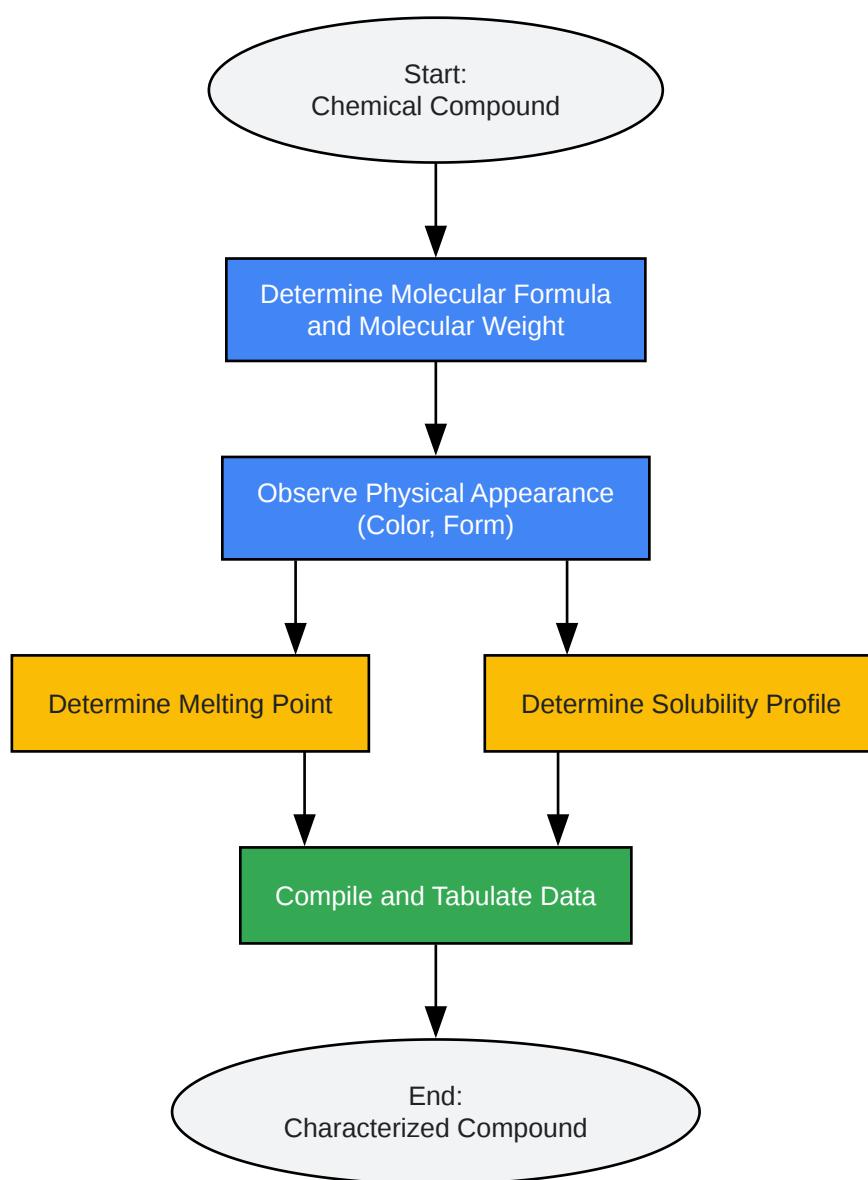
- Repeat the measurement with a fresh sample to ensure consistency.

## Determination of Solubility

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[\[12\]](#) These tests are typically performed in a qualitative or semi-quantitative manner.

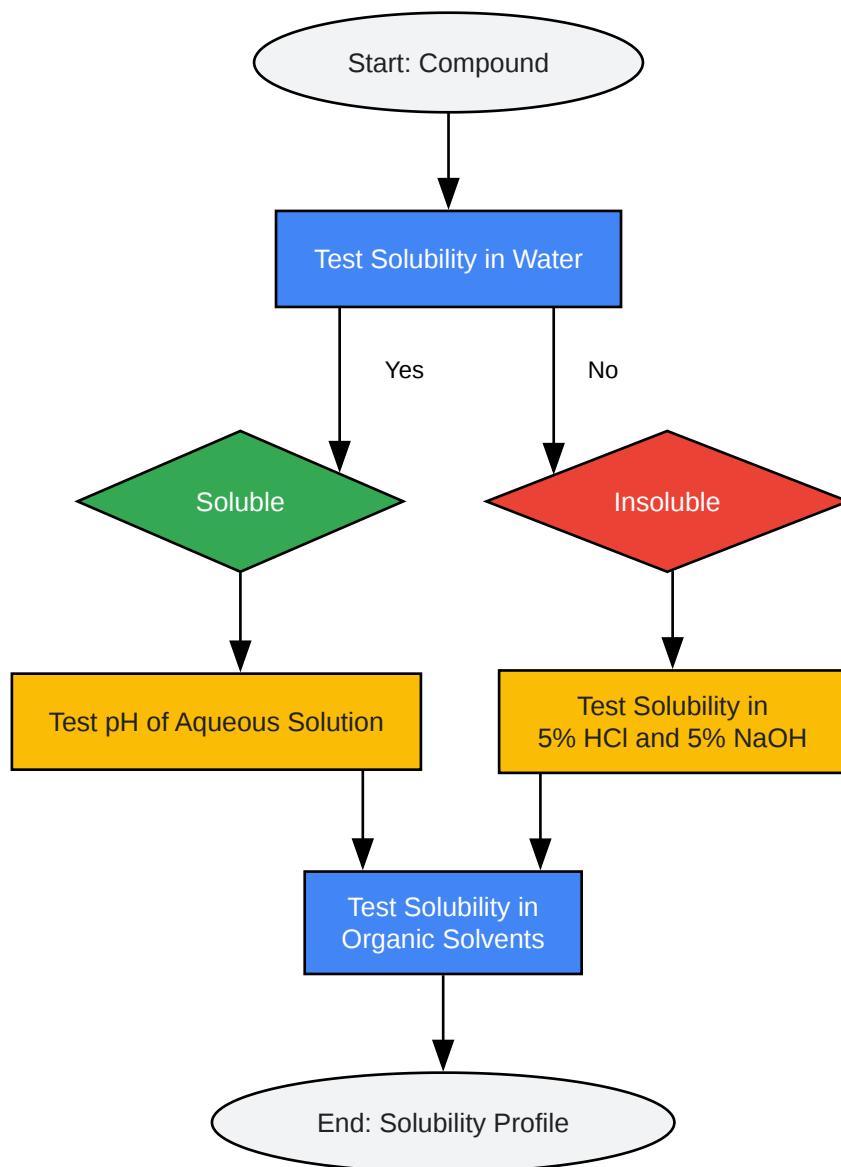
Solvents:

- Water (distilled or deionized)
- 5% Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- 5% Sodium Hydroxide ( $\text{NaOH}$ ) solution
- 5% Hydrochloric Acid ( $\text{HCl}$ ) solution[\[6\]](#)
- Organic solvents (e.g., diethyl ether, ethanol, DMSO)


Procedure:

- General Protocol:
  - In a small test tube, add approximately 25 mg of the solid compound.[\[6\]\[12\]](#)
  - Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[\[6\]](#)
  - Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.
- Solubility in Water:
  - Follow the general protocol with water.
  - If the compound is water-soluble, test the pH of the solution with pH paper. An acidic pH may indicate a carboxylic acid or a salt of a weak base, while a basic pH suggests an amine or a salt of a weak acid.[\[12\]](#)

- Solubility in Aqueous Acid and Base:
  - If the compound is insoluble in water, test its solubility in 5% HCl. Solubility in dilute acid is a strong indication of a basic functional group, such as an amine.[6][12]
  - If the compound is insoluble in water, also test its solubility in 5% NaOH and 5% NaHCO<sub>3</sub>. Solubility in these basic solutions suggests an acidic functional group.[6]
- Solubility in Organic Solvents:
  - Follow the general protocol with various organic solvents to determine its solubility profile in non-polar and polar aprotic/protic media.


## Visualizations

The following diagrams illustrate the logical workflow for the physical characterization of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

[Click to download full resolution via product page](#)

Caption: Logical Flow for Solubility Determination.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 871826-13-0|(5-Chloropyridin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 871826-13-0 | (5-Chloropyridin-2-yl)methanamine | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 3. acebiolab.com [acebiolab.com]
- 4. 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE | 67938-76-5 [chemicalbook.com]
- 5. (5-Chloropyridin-2-yl)methanamine hydrochloride [acrospharma.co.kr]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. medchemexpress.com [medchemexpress.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. davjalandhar.com [davjalandhar.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of (5-Chloropyridin-2-yl)methanamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591745#5-chloropyridin-2-yl-methanamine-hydrochloride-physical-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)